molecular formula C24H17ClN4O4 B2828500 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1357852-04-0

7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2828500
CAS No.: 1357852-04-0
M. Wt: 460.87
InChI Key: CWBHAYSPRJOGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that features a quinazoline core substituted with a 2-chlorophenyl-1,2,4-oxadiazole moiety and a 2-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with a hydrazine derivative under acidic or basic conditions.

    Synthesis of the quinazoline core: The quinazoline ring can be synthesized through the cyclization of an anthranilic acid derivative with a formamide or an amine.

    Coupling reactions: The 2-chlorophenyl-1,2,4-oxadiazole and the 2-methoxybenzyl groups are introduced via coupling reactions, such as Suzuki or Stille coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazoline core, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, reduced quinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity, which can be leveraged in the synthesis of more complex molecules.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of significant interest. It may act as an inhibitor or modulator of specific biological pathways, offering potential treatments for various diseases.

Industry

Industrially, the compound could be used as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to therapeutic effects. The exact pathways and molecular interactions would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
  • 3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
  • 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinazoline

Uniqueness

The uniqueness of 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both the oxadiazole and methoxybenzyl groups can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O4/c1-32-20-9-5-2-6-15(20)13-29-23(30)17-11-10-14(12-19(17)26-24(29)31)22-27-21(28-33-22)16-7-3-4-8-18(16)25/h2-12H,13H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBHAYSPRJOGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.